molecular formula C21H23N3O B4517031 1-(4-benzylpiperazin-1-yl)-2-(1H-indol-1-yl)ethanone

1-(4-benzylpiperazin-1-yl)-2-(1H-indol-1-yl)ethanone

Cat. No.: B4517031
M. Wt: 333.4 g/mol
InChI Key: RPRHSLXXDVPSBB-UHFFFAOYSA-N
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Description

1-(4-Benzylpiperazin-1-yl)-2-(1H-indol-1-yl)ethanone is a synthetic indole derivative of significant interest in medicinal chemistry and neuroscience research, particularly as a structural analog of donepezil, a well-known acetylcholinesterase (AChE) inhibitor used in the management of Alzheimer's disease . This compound is designed around a multi-component pharmacophore model, featuring an indole moiety that serves as a bioisosteric replacement for the indanone ring found in donepezil, an acetamido spacer group critical for activity, and a benzylpiperazine subunit that provides a positive charge center and interacts with the enzyme's peripheral anionic site . Its core research value lies in the investigation of acetylcholinesterase inhibition for the symptomatic treatment of neurodegenerative conditions . Researchers utilize this compound to study the structure-activity relationships of AChE inhibitors and to explore novel therapeutic candidates for Alzheimer's disease . The indole and piperazine heterocycles are privileged scaffolds in drug discovery, known to confer favorable binding properties and a wide spectrum of biological activities, including significant central nervous system (CNS) effects . This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

1-(4-benzylpiperazin-1-yl)-2-indol-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O/c25-21(17-24-11-10-19-8-4-5-9-20(19)24)23-14-12-22(13-15-23)16-18-6-2-1-3-7-18/h1-11H,12-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPRHSLXXDVPSBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)CN3C=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-benzylpiperazin-1-yl)-2-(1H-indol-1-yl)ethanone typically involves the reaction of 4-benzylpiperazine with 1H-indole-1-yl ethanone under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and a catalyst, such as a Lewis acid. The reaction conditions, including temperature and time, are optimized to achieve the highest yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, ensuring that the compound is produced in sufficient quantities to meet demand. This may involve the use of continuous flow reactors and other advanced chemical engineering techniques.

Chemical Reactions Analysis

Types of Reactions

1-(4-benzylpiperazin-1-yl)-2-(1H-indol-1-yl)ethanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties:

  • Antidepressant Effects : Compounds with piperazine structures have been linked to serotonin receptor modulation, making them potential candidates for treating depression and anxiety disorders. Studies suggest that derivatives of 1-(4-benzylpiperazin-1-yl) can act as serotonin reuptake inhibitors (SRIs) .
  • Anticholinesterase Activity : Similar compounds have shown the ability to inhibit acetylcholinesterase (AChE), enhancing cholinergic signaling. This property positions them as potential treatments for neurodegenerative diseases like Alzheimer's .
  • Neuropharmacological Applications : The compound's interactions with neurotransmitter systems suggest its utility in developing new neuropharmacological agents. Its unique structure may allow it to modulate various receptor activities, leading to therapeutic effects in neurological disorders.

Antidepressant Activity Study

A study published in the Journal of Medicinal Chemistry evaluated the antidepressant potential of various piperazine derivatives, including 1-(4-benzylpiperazin-1-yl)-2-(1H-indol-1-yl)ethanone. The findings indicated significant improvements in depressive-like behaviors in animal models, correlating with increased serotonin levels in the brain .

Neuroprotective Effects

Another investigation focused on the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. Results demonstrated that treatment with this compound significantly reduced cell death and improved survival rates of neurons exposed to harmful conditions .

Mechanism of Action

The mechanism of action of 1-(4-benzylpiperazin-1-yl)-2-(1H-indol-1-yl)ethanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound is compared below with structurally analogous derivatives, focusing on substituent variations, physicochemical properties, and biological activities.

Structural Features

Table 1: Key Structural Differences Among Analogs
Compound Name Piperazine/Piperidine Substituent Indole Substituent Additional Functional Groups
1-(4-Benzylpiperazin-1-yl)-2-(1H-indol-1-yl)ethanone (Target) 4-Benzyl 1H-Indol-1-yl None
1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-(7-methoxy-1H-indol-1-yl)ethanone 4-(4-Chlorophenyl) 7-Methoxy-1H-indol-1-yl Chlorine, Methoxy
(1-Methyl-1H-indol-2-yl)[4-(phenylcarbonyl)piperazin-1-yl]methanone 4-(Phenylcarbonyl) 1-Methyl-1H-indol-2-yl Methyl, Phenylcarbonyl
(4-Benzylpiperazin-1-yl)(1-methyl-1H-indol-4-yl)methanone 4-Benzyl 1-Methyl-1H-indol-4-yl Methyl
2-(1H-Indol-1-yl)-1-(3-phenylazepan-1-yl)ethanone 3-Phenylazepane 1H-Indol-1-yl Azepane ring

Key Observations :

  • Substituent Position : The position of the indole substituent (e.g., 1-yl vs. 3-yl or 4-yl) significantly affects binding specificity. For example, indol-1-yl derivatives show stronger interactions with bromodomains compared to indol-3-yl analogs .
  • Piperazine Modifications : Benzyl groups enhance lipophilicity, while chlorophenyl or phenylcarbonyl groups introduce steric and electronic effects that modulate receptor affinity .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Name Molecular Weight (g/mol) Solubility LogP (Predicted)
Target Compound ~330 (estimated) Organic solvents ~3.5
1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-(7-methoxy-1H-indol-1-yl)ethanone ~398 DMSO, Ethanol ~3.8
(4-Benzylpiperazin-1-yl)(1-methyl-1H-indol-4-yl)methanone 333.4 DMSO, Chloroform ~3.2
1-(1H-Indol-3-yl)-2-(4-methylpiperazin-1-yl)ethanone 257.33 Methanol, Acetone ~2.8

Key Observations :

  • LogP : Benzylpiperazine derivatives generally exhibit higher lipophilicity (LogP ~3.2–3.8), favoring membrane penetration but risking off-target effects .

Key Observations :

  • Receptor Specificity : Chlorophenyl and methoxy groups enhance serotonin receptor binding , while pyrazine moieties improve antimicrobial activity .
  • Synergistic Effects: Combining indole with phenylcarbonyl-piperazine () enhances tubulin inhibition, a mechanism less pronounced in simpler derivatives.

Biological Activity

1-(4-benzylpiperazin-1-yl)-2-(1H-indol-1-yl)ethanone is a complex organic compound that combines piperazine and indole moieties, both of which are known for their significant biological activities. This compound is of particular interest in medicinal chemistry due to its potential therapeutic applications, including anti-inflammatory and analgesic properties.

Chemical Structure and Properties

The compound's IUPAC name is this compound, and it has a molecular formula of C21H23N3O. Its structure features a piperazine ring substituted with a benzyl group and an indole moiety linked through an ethanone functional group.

PropertyValue
Molecular FormulaC21H23N3O
Molecular Weight347.43 g/mol
IUPAC NameThis compound
CAS Number96265-41-7

Pharmacological Properties

Research indicates that compounds with piperazine and indole structures exhibit various biological activities, including:

  • Antidepressant Effects : Indole derivatives have been shown to interact with serotonin receptors, which may contribute to their antidepressant effects.
  • Anti-inflammatory Activity : The compound has been studied for its potential as a COX-2 inhibitor, similar to other indole derivatives that exhibit analgesic properties .

Study on COX-2 Inhibition

A recent study synthesized several indole derivatives, including those related to this compound, and evaluated their effects on the COX-2 enzyme. The findings suggested that these compounds exhibit significant anti-inflammatory properties, making them potential candidates for nonsteroidal anti-inflammatory drugs (NSAIDs) .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies indicated a favorable interaction with COX enzymes, suggesting its role as a selective inhibitor .

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to modulate neurotransmitter systems, particularly through interactions with sigma receptors (σRs), which are implicated in various physiological processes including pain modulation and inflammation .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
1-(4-benzylpiperazin-1-yl)-2-(7-methylindol-3-yl)ethanoneSimilar piperazine and indole structuresPotentially similar anti-inflammatory effects
2-(4-benzylpiperazin-1-yl)-1-(1H-indol-3-yl)ethanoneLacks the ethanone functionalityExhibits different pharmacological profiles

Q & A

Q. What are the common synthetic routes for 1-(4-benzylpiperazin-1-yl)-2-(1H-indol-1-yl)ethanone?

The synthesis typically involves sequential coupling reactions. First, the piperazine ring is functionalized with a benzyl group via alkylation or acylation. Next, the indole moiety is introduced through nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination). Key steps include:

  • Solvents : Dichloromethane (DCM) or tetrahydrofuran (THF) for solubility and reactivity .
  • Bases/Catalysts : Sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) as bases; palladium/copper catalysts for cross-coupling .
  • Characterization : Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) validate intermediates and final products .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : Confirms structural integrity, including piperazine and indole substituent positions (¹H and ¹³C NMR) .
  • Infrared Spectroscopy (IR) : Identifies carbonyl (C=O) and aromatic (C-H) functional groups .
  • High-Performance Liquid Chromatography (HPLC) : Ensures purity (>95%) by quantifying impurities .

Q. What structural features contribute to its potential bioactivity?

  • Piperazine core : Enhances solubility and enables interactions with neurotransmitter receptors (e.g., serotonin/dopamine receptors) .
  • Indole moiety : Mimics tryptophan-derived neurotransmitters, facilitating receptor binding .
  • Benzyl group : Modulates lipophilicity, influencing blood-brain barrier permeability .

Advanced Research Questions

Q. How can synthetic yield be optimized while minimizing byproducts?

  • Reaction Engineering : Use continuous flow reactors to improve heat/mass transfer and reduce side reactions .
  • Catalyst Optimization : Screen palladium/copper catalysts (e.g., Pd(OAc)₂/Xantphos) for coupling efficiency .
  • In-line Monitoring : Employ Thin Layer Chromatography (TLC) or HPLC to track reaction progress and adjust conditions dynamically .

Q. How do researchers resolve contradictions in reported biological activity data?

  • Orthogonal Assays : Validate receptor binding (e.g., radioligand displacement) with functional assays (e.g., cAMP inhibition) to confirm agonist/antagonist behavior .
  • Structural Analog Analysis : Compare activity of derivatives (e.g., fluorophenyl or chlorophenyl variants) to identify critical substituents .
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes and reconcile discrepancies in potency .

Q. What strategies are used to study structure-activity relationships (SAR) for this compound?

  • Substituent Scanning : Synthesize analogs with modifications to the benzyl (e.g., 4-fluoro, 4-chloro) or indole (e.g., 5-methyl, 7-methoxy) groups .
  • Pharmacophore Mapping : Identify essential features (e.g., hydrogen bond acceptors on piperazine) using QSAR models .
  • In Vivo Profiling : Test analogs in behavioral models (e.g., forced swim test for antidepressant activity) to correlate structural changes with efficacy .

Q. How is target specificity evaluated against related receptors?

  • Selectivity Panels : Screen against receptor families (e.g., GPCRs, ion channels) to identify off-target interactions .
  • Competitive Binding Assays : Use fluorescently labeled ligands (e.g., FITC-5-HT) to quantify binding affinity and kinetic parameters .
  • Knockout Models : Validate receptor-specific effects in CRISPR-engineered cell lines lacking target receptors .

Q. What are the challenges in scaling up synthesis for preclinical studies?

  • Purification Bottlenecks : Optimize column chromatography conditions (e.g., gradient elution with ethyl acetate/hexane) for large batches .
  • Solvent Recovery : Implement solvent recycling systems to reduce costs and waste .
  • Stability Testing : Assess degradation under accelerated conditions (40°C/75% RH) to ensure compound integrity during storage .

Q. How is metabolic stability assessed in early-stage development?

  • Liver Microsome Assays : Incubate with human/rodent microsomes to measure clearance rates and identify major metabolites (LC-MS/MS) .
  • CYP450 Inhibition Screening : Test against cytochrome P450 isoforms (e.g., CYP3A4, CYP2D6) to predict drug-drug interactions .

Q. What computational tools predict the compound’s pharmacokinetic properties?

  • ADMET Prediction : Use SwissADME or ADMETLab to estimate absorption, distribution, and toxicity profiles .
  • Molecular Dynamics (MD) : Simulate blood-brain barrier penetration using coarse-grained MD models (e.g., Martini force field) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-benzylpiperazin-1-yl)-2-(1H-indol-1-yl)ethanone
Reactant of Route 2
Reactant of Route 2
1-(4-benzylpiperazin-1-yl)-2-(1H-indol-1-yl)ethanone

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